HIV Protease Substrate IV

Übersicht

Beschreibung

HIV-1 Protease Substrate IV is a crucial enzyme for the life cycle of the human immunodeficiency virus (HIV), the retrovirus that triggers AIDS . It processes the viral polyproteins at several cleavage sites . The active site of the enzyme is located at the dimeric interface .

Synthesis Analysis

Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .Molecular Structure Analysis

The structures and activities of HIV-1 protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years . The HIV-1 protease structure showed some structural similarities with the Klenow fragment, including a large cleft sufficient to accommodate the RNA–DNA hybrid molecule .Chemical Reactions Analysis

The HIV-1 protease is an aspartic protease and the catalytic site has the characteristic Asp-Thr-Gly sequence common to all aspartic proteases . The substrate slides inside the enzyme cavity from the tight lateral channel .Physical And Chemical Properties Analysis

The chemical characteristics of HIV protease inhibitors are crucial in determining their effectiveness and associated side effects . The chemical structures of HIV protease inhibitors and their possible off-target molecules provide hints for optimizing the molecular selectivity of the inhibitors .Wissenschaftliche Forschungsanwendungen

Field Antiviral Drug Development

HIV Protease plays a crucial role in the life cycle of the human immunodeficiency virus (HIV), the retrovirus that triggers AIDS . It mediates the cleavage of Gag, Gag-Pol, and Nef precursor polyproteins and is highly selective concerning the set of different amino acid sequences that it cleaves . This makes it an excellent target for antiviral inhibitors for treating HIV/AIDS .

Field Structural Biology

Structural studies of HIV Protease have identified key amino acids in the substrate-binding site and their interactions with substrate analogs . These structures were critical for the design of antiretroviral inhibitors .

Field Drug Resistance Studies

Despite the efficacy of therapy, current efforts to control the disease are undermined by the growing threat posed by drug resistance . Studies on drug-resistant protease variants provide an excellent model for investigating the molecular mechanisms and evolution of resistance .

Field Mechanism of Action Studies

Understanding the chemical mechanism of HIV Protease has been a basic requirement in the development of efficient inhibitors . It has been shown that budded immature viral particles that contain catalytically inactive protease cannot undergo maturation to an infective form . The necessity of this enzyme in the virus life cycle makes it a promising target for therapy of the HIV infection .

Field Pharmacokinetics and Pharmacodynamics

The mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of antiretroviral medications that target HIV Protease are areas of active research . These studies help in understanding how the drug works in the body and how the body affects the drug .

Field Inhibitor Design

With its integral role in HIV replication, HIV Protease has been a prime target for drug therapy . HIV Protease inhibitors work by specifically binding to the active site by mimicking the tetrahedral intermediate of its substrate and essentially becoming “stuck,” disabling the enzyme .

Field Biochemical Studies

HIV Protease plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). It mediates the cleavage of Gag, Gag-Pol, and Nef precursor polyproteins and is highly selective concerning the set of different amino acid sequences that it cleaves . This makes it an excellent target for biochemical studies .

Field Molecular Dynamics Simulations

Molecular dynamics simulations are used to study the behavior of HIV Protease at the atomic level. These simulations provide insights into the conformational changes that occur upon binding of the substrate and inhibitors .

Field Drug Discovery

HIV Protease is an essential enzyme needed in the proper assembly and maturation of infectious virions . Understanding the chemical mechanism of this enzyme has been a basic requirement in the development of efficient inhibitors . This makes it a promising target for drug discovery .

10. Field: Therapeutic Target in HIV/AIDS Treatment Inhibition of HIV-1 protease prevents viral maturation which makes the enzyme an important therapeutic target in HIV/AIDS treatment .

Field Viral Maturation Studies

Protease-mediated maturation of HIV-1 virus particles is essential for virus infectivity . Studies on this process provide valuable insights into the life cycle of the virus .

Field Antiretroviral Therapies

The virally encoded homodimeric aspartyl protease (HIV Pr) enzyme is currently one of the most promising therapeutic targets for the treatment of AIDS due to its critical role in the virus maturation and replication .

Safety And Hazards

Zukünftige Richtungen

The development of safer and potentially promising protease inhibitors is eagerly needed . From the chemical structures of HIV protease inhibitors and their possible off-target molecules, we could obtain hints for optimizing the molecular selectivity of the inhibitors, to provide help in the design of new compounds with enhanced bioavailability and reduced side effects .

Eigenschaften

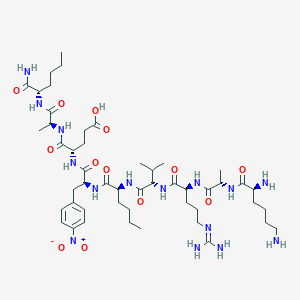

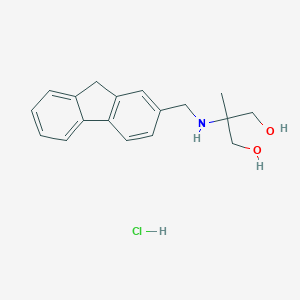

IUPAC Name |

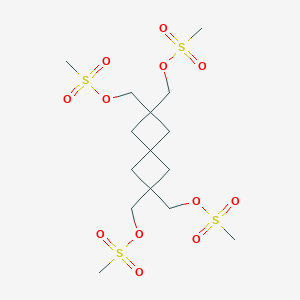

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGGTDHEIUOPEB-WBMHOGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H83N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580456 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1090.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HIV Protease Substrate IV | |

CAS RN |

128340-47-6 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)

![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)